4-Cyclopropylthiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, such as 4-Cyclopropylthiazole, has been a subject of interest due to their wide range of biological activities . The general method for the synthesis of thiazole derivatives involves the reaction of a compound with thiosemicarbazide in the presence of various reagents . The effectiveness of the thiazole nucleus has been established by the drugs currently used for the treatment of various infections .Molecular Structure Analysis

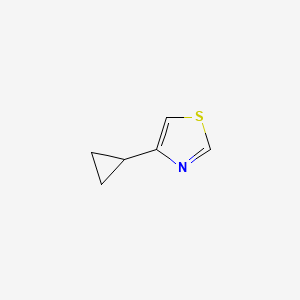

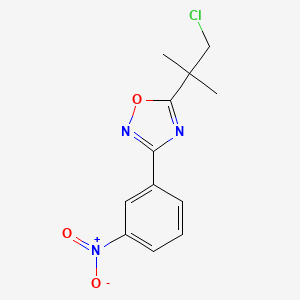

The molecular structure of 4-Cyclopropylthiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The exact mass of the molecule is 125.02992040 g/mol .Chemical Reactions Analysis

Thiazoles, including 4-Cyclopropylthiazole, are known to participate in various chemical reactions. For instance, they can be used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropylthiazole include a molecular weight of 125.19 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 .Wissenschaftliche Forschungsanwendungen

1. Microbiome Research

- Application : 4-Cyclopropylthiazole is used in the development of the differential fluorescent marking (DFM) strategy, which is employed for tracking synthetic communities and assembly dynamics .

- Method : DFM uses three distinguishable fluorescent proteins in single and double combinations. It’s built on the mini-Tn7 transposon and uses the pTn7-SCOUT plasmid family for modular assembly .

- Results : DFM has no detrimental effects on fitness or community assembly dynamics. It successfully differentiated, quantified, and tracked a diverse six-member synthetic community under various complex conditions like root rhizosphere .

2. Environmental Science and Pollution Research

- Application : 4-Cyclopropylthiazole is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for Cu (II) removal .

- Method : The SBPC is fabricated through air drying. Characterization techniques are employed to evaluate the microstructure and adsorption mechanism .

- Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

3. Pharmaceutical Chemistry

- Application : Thiazole derivatives, including 4-Cyclopropylthiazole, are widely used in the drug discovery process. They exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system .

- Method : Thiazole derivatives are synthesized and then tested for their interactions with various biological targets .

- Results : Several thiazole derivatives have been explored as clinical drugs to treat different types of diseases. They have shown promising results as antitumor, antimicrobial, anti-inflammatory, antiviral, anticancer, and other medicinal agents .

4. Antimicrobial, Antiprotozoal, and Antitumor Activity

- Application : Thiazole and bisthiazole derivatives, including 4-Cyclopropylthiazole, have shown significant antimicrobial, antiprotozoal, and antitumor activity .

- Method : These compounds are synthesized and then tested for their biological activity against various pathogens and cancer cells .

- Results : Thiazole and bisthiazole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .

5. Organic Electronics

- Application : Thiazolothiazole ring system, which includes 4-Cyclopropylthiazole, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure .

- Method : Thiazolothiazoles are synthesized and then used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

- Results : Thiazolothiazoles have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .

6. Anticancer Agents

- Application : The development of new antitumor agents based on thiazines and thiazoles, including 4-Cyclopropylthiazole, is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .

- Method : Thiazole derivatives are synthesized and then tested for their biological activity against various cancer cells .

- Results : There are already a number of anticancer drugs containing the thiazole group, including bleomycin, dasatinib, epothilones, dabrafenib, and thiazofurin .

Zukünftige Richtungen

While specific future directions for 4-Cyclopropylthiazole are not mentioned in the search results, research into thiazoles and their derivatives continues to be a significant area of interest. This is due to their wide range of biological activities and potential applications in the treatment of various diseases .

Eigenschaften

IUPAC Name |

4-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORZAPRIAFXQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylthiazole | |

CAS RN |

433217-34-6 | |

| Record name | 4-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)

![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)